molecular formula C24H30N2O2 B5654097 1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone

1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone

Cat. No. B5654097
M. Wt: 378.5 g/mol
InChI Key: KNBATKHYZOMWAL-JTHBVZDNSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like "1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone" involves multi-step chemical processes, including the formation of diazabicyclo structures and the attachment of methoxybenzyl groups. Such synthetic pathways are designed to ensure the correct stereochemistry and functional group incorporation, crucial for the compound's intended properties and activities. The studies involving synthesis often focus on optimizing reaction conditions, yields, and the purity of the final product. Although specific details on the synthesis of this exact compound were not found, research on similar compounds provides valuable insights into potential synthetic strategies and challenges that may be encountered (Shruthi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the spatial arrangement of atoms, the configuration of stereocenters, and intramolecular interactions that can influence the compound's reactivity and physical properties. Structural analysis is foundational for understanding the compound's chemical behavior and potential applications (Quadrelli et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of "this compound" involves its interactions with various reagents and conditions, leading to transformations that can be utilized in synthetic chemistry and material science. The presence of functional groups like the methoxybenzyl moiety and the diazabicyclononane backbone suggest that this compound could participate in reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions, each providing pathways to further derivatives with varied properties (Moser et al., 2005).

Physical Properties Analysis

The physical properties of "this compound" such as melting point, solubility, and crystal structure are essential for determining its suitability for various applications. These characteristics are influenced by the compound's molecular structure and can affect its behavior in different environments and solvents. Understanding the physical properties helps in the development of application-specific formulations and materials (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound, including its stability, reactivity, and interaction with other molecules, are central to its potential applications. Studies in this area focus on the compound's behavior in chemical reactions, including its role as a reactant or a catalyst. The specific functional groups present in the compound's structure play a significant role in its chemical properties, influencing its reactivity patterns and the types of reactions it can undergo. Investigations into these properties are crucial for harnessing the compound's potential in synthetic chemistry and other scientific domains (Moser et al., 2005).

properties

IUPAC Name

1-[4-[[(1S,5R)-3-[(4-methoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-18(27)22-8-3-20(4-9-22)15-26-16-21-5-10-23(26)17-25(14-21)13-19-6-11-24(28-2)12-7-19/h3-4,6-9,11-12,21,23H,5,10,13-17H2,1-2H3/t21-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBATKHYZOMWAL-JTHBVZDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN2CC3CCC2CN(C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)CN2C[C@H]3CC[C@@H]2CN(C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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